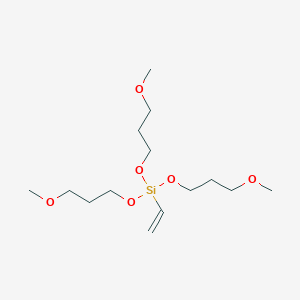
乙烯基三(甲氧基丙氧基)硅烷
描述
Vinyltris(methoxypropoxy)silane is a versatile organosilicon compound widely used as a coupling agent and adhesion promoter. It is characterized by its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications. The compound’s molecular structure allows it to enhance the compatibility and performance of composite materials, particularly in the fields of coatings, adhesives, and sealants.
科学研究应用
Vinyltris(methoxypropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite systems.
Biology: Employed in the modification of biomaterials to enhance their compatibility and performance in biological environments.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings to improve biocompatibility and functionality.
Industry: Widely used in the production of coatings, adhesives, and sealants to enhance their performance and durability.
作用机制
Target of Action
Vinyltris(methoxypropoxy)silane is a bifunctional molecule that can react with both inorganic and organic polymers . It is primarily targeted at inorganic fillers, such as fiber glass, silica, silicates, and many metal oxides . The compound’s role is to improve the interfacial compatibility of various composite materials .
Mode of Action
The mode of action of Vinyltris(methoxypropoxy)silane involves binding to an inorganic filler, which hydrophobizes the filler surface . This action improves the compatibility of the filler with the polymer, leading to better dispersion, lower melt viscosity, and easier processing of the filled plastic .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various composite materials . It is also used in new energy cells, such as for improving the flame retardancy of electrolytes .
Pharmacokinetics
It is known that the compound is used as an efficient adhesion promoter for various mineral-filled polymers .
Result of Action
The result of Vinyltris(methoxypropoxy)silane’s action is the improved mechanical and electrical properties of various mineral-filled polymers, especially after exposure to moisture . It also leads to better dispersion, lower melt viscosity, and easier processing of the
准备方法
Synthetic Routes and Reaction Conditions: Vinyltris(methoxypropoxy)silane can be synthesized through several methods. One common approach involves the alcoholysis reaction of vinyltrichlorosilane with methoxypropanol. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of vinyltris(methoxypropoxy)silane often involves the use of specialized reactors and distillation units to achieve the desired product quality. The process may include steps such as purification, distillation, and quality control to ensure the compound meets industry standards.
化学反应分析
Types of Reactions: Vinyltris(methoxypropoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various unsaturated compounds.
Common Reagents and Conditions:
Hydrolysis: Typically conducted in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating and the presence of a catalyst.
Addition Reactions: May require specific catalysts and controlled reaction conditions to achieve the desired product.
Major Products:
Siloxane Networks: Formed through condensation reactions, these networks enhance the mechanical and thermal properties of composite materials.
Functionalized Surfaces: The compound can modify surfaces to improve adhesion and compatibility with other materials.
相似化合物的比较
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of methoxypropoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of methoxypropoxy groups.
Vinyltris(2-methoxyethoxy)silane: Features methoxyethoxy groups instead of methoxypropoxy groups.
Uniqueness: Vinyltris(methoxypropoxy)silane is unique due to its specific functional groups, which provide distinct properties such as enhanced flexibility and compatibility with a wide range of materials. Its ability to form strong siloxane linkages makes it particularly valuable in applications requiring durable and high-performance composite materials.
属性
IUPAC Name |
ethenyl-tris(3-methoxypropoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6Si/c1-5-21(18-12-6-9-15-2,19-13-7-10-16-3)20-14-8-11-17-4/h5H,1,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJDDNOLKLDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO[Si](C=C)(OCCCOC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


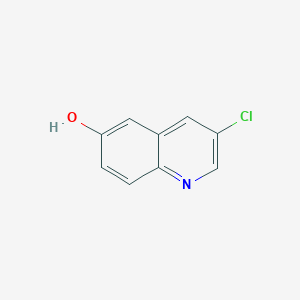
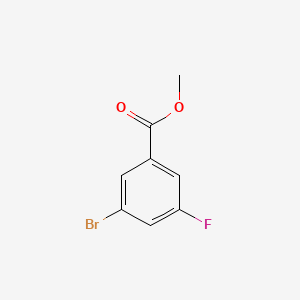
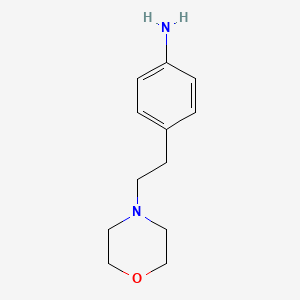
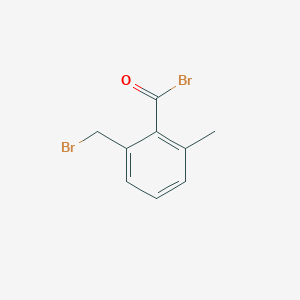

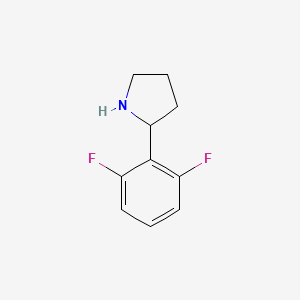
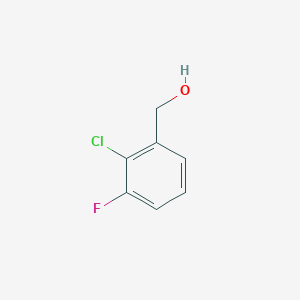
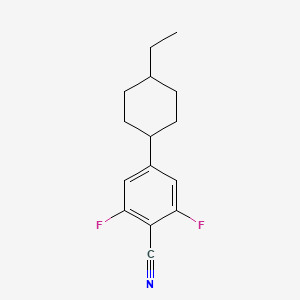
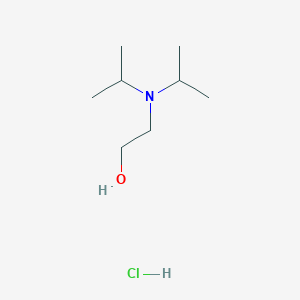
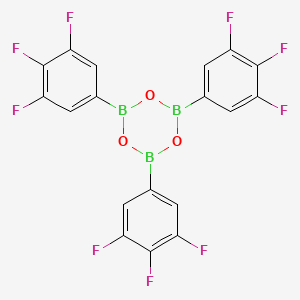

![9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene](/img/structure/B1592075.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
